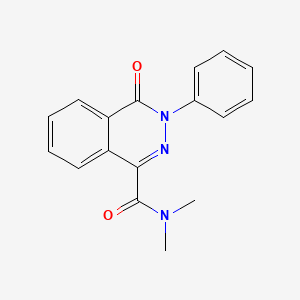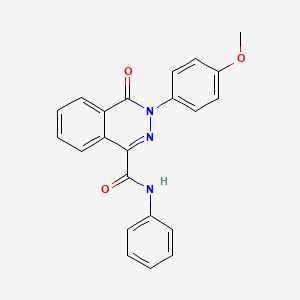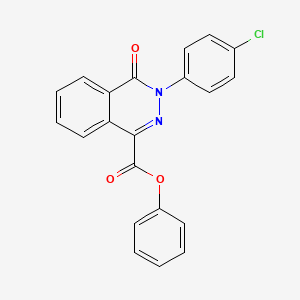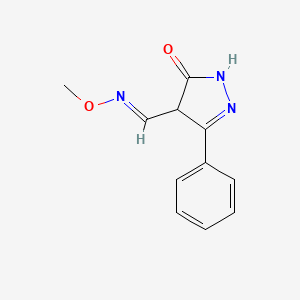
5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde O-methyloxime
Overview
Description
5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde O-methyloxime is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes a phenyl group, a pyrazole ring, and an O-methyloxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde O-methyloxime typically involves multiple steps. One common method includes the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide under specific conditions . The reaction conditions often involve the use of solvents such as ethanol, tetrahydrofuran (THF), and toluene, with the addition of acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde O-methyloxime can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxime group to an amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Scientific Research Applications
5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde O-methyloxime has several scientific research applications:
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde O-methyloxime involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbaldehyde
- 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl
- 3-methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides
Uniqueness
5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde O-methyloxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its O-methyloxime group, in particular, differentiates it from other similar pyrazole derivatives, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
4-[(E)-methoxyiminomethyl]-3-phenyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-12-7-9-10(13-14-11(9)15)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,14,15)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZLFTFMCUNAQK-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C(=NNC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C(=NNC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-morpholino-9H-pyrimido[4,5-b]indole](/img/structure/B3128708.png)
![ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate](/img/structure/B3128712.png)
![Methyl [6-morpholino-2-(3-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B3128725.png)
![Methyl [6-morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B3128729.png)
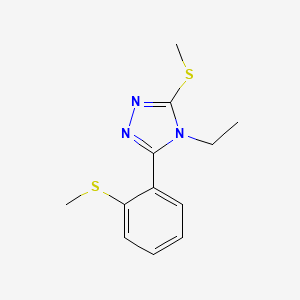
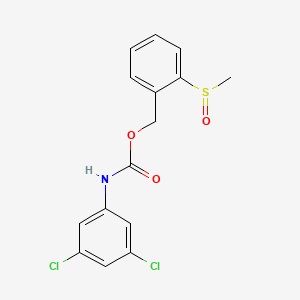
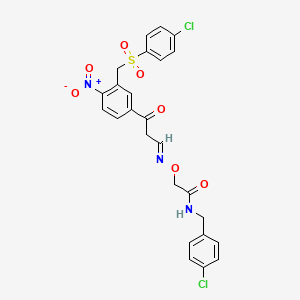
![2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3128776.png)

![4-[(E)-methoxyiminomethyl]-3-methyl-1,4-dihydropyrazol-5-one](/img/structure/B3128783.png)
